CVT-10216

Übersicht

Beschreibung

CVT-10216 is a highly selective, reversible inhibitor of aldehyde dehydrogenase-2 (ALDH-2). This compound has shown significant potential in reducing excessive alcohol consumption and exhibiting anxiolytic effects in preclinical studies . It also inhibits aldehyde dehydrogenase-1 (ALDH-1) but with less potency .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CVT-10216 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Vorläufern. Die wichtigsten Schritte umfassen typischerweise:

Bildung der Kernstruktur: Dies beinhaltet die Konstruktion des Benzopyransystems, das für das Molekül zentral ist.

Funktionalisierung: Einführung von funktionellen Gruppen wie der Sulfonamid- und Carbonsäuregruppe.

Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren und gleichzeitig Kosten und Umweltauswirkungen zu minimieren. Techniken wie die Durchflusschemie könnten eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, obwohl dies kein primärer Reaktionsweg ist.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung der aromatischen Ringe.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Halogenierungs- oder Nitrierungsreagenzien können für Substitutionsreaktionen an den aromatischen Ringen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel könnte die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird this compound als Werkzeugverbindung verwendet, um die Hemmung von Aldehyd-Dehydrogenase-Enzymen zu untersuchen. Seine selektiven Hemmeigenschaften machen es wertvoll, um die Enzymkinetik und -mechanismen zu verstehen.

Biologie

Biologisch ist this compound von Bedeutung für die Untersuchung der Stoffwechselwege, die Aldehyd-Dehydrogenase betreffen. Es hilft bei der Aufklärung der Rolle dieser Enzyme in verschiedenen physiologischen und pathologischen Prozessen.

Medizin

In der Medizin hat this compound potenzielle therapeutische Anwendungen bei der Behandlung von Alkoholkonsumstörungen und Angstzuständen. Seine Fähigkeit, den Alkoholkonsum zu reduzieren und angstlösende Wirkungen zu zeigen, wurde in Tiermodellen nachgewiesen .

Industrie

Im Industriesektor könnte this compound bei der Entwicklung neuer Pharmazeutika verwendet werden, die auf Aldehyd-Dehydrogenase-Enzyme abzielen. Seine selektiven Hemmeigenschaften machen es zu einem Kandidaten für Arzneimittelentwicklungsprogramme.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung der Aldehyd-Dehydrogenase-2 (ALDH-2). Diese Hemmung verhindert die Oxidation von Aldehyden zu Carbonsäuren, was zur Anhäufung von Aldehyden führt. Die Verbindung hemmt auch die Aldehyd-Dehydrogenase-1 (ALDH-1), jedoch mit geringerer Potenz . Zu den beteiligten molekularen Zielstrukturen und Wegen gehört die Modulation der Neurotransmitterspiegel, die zu seinen angstlösenden Wirkungen beiträgt.

Analyse Chemischer Reaktionen

Types of Reactions

CVT-10216 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although this is not a primary reaction pathway.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Various substitution reactions can occur, particularly involving the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenation or nitration reagents can be used for substitution reactions on the aromatic rings.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

-

Alcohol Use Disorders

- Reduction of Drinking Behavior : Studies have shown that CVT-10216 significantly reduces drinking behavior in rodent models. In experiments involving Fawn Hooded rats, the compound inhibited alcohol intake during two-bottle choice tests and reduced deprivation-induced drinking .

- Prevention of Relapse : this compound has demonstrated efficacy in preventing relapse to alcohol consumption after periods of abstinence. It effectively suppresses cravings and reduces binge drinking tendencies by modulating dopamine release in the nucleus accumbens .

-

Neuroprotective Effects

- Protection Against Methamphetamine-Induced Hyperlocomotion : Research indicates that this compound may also have applications beyond alcohol use disorders. In studies involving methamphetamine administration in rats, the compound was shown to downregulate dopamine levels and protect against hyperlocomotion induced by methamphetamine exposure . This suggests broader neuroprotective potential that could be explored further.

-

Potential Cardiovascular Benefits

- Cardioprotection : Preliminary studies suggest that this compound may have cardioprotective effects when applied in scenarios involving ischemia-reperfusion injury. The compound was found to abolish ethanol-mediated increases in ALDH2 activity, potentially mitigating cardiac damage during such events .

Study 1: Alcohol Consumption in Rodent Models

A comprehensive study evaluated the effects of this compound on heavy drinking rats using various paradigms such as operant self-administration and cue-induced reinstatement. The results indicated that treatment with this compound significantly decreased alcohol intake and prevented relapse behaviors even when alcohol was not available, underscoring its potential as a therapeutic agent for alcohol dependence .

Study 2: Neurochemical Changes Induced by this compound

In a study utilizing brain microdialysis techniques, researchers found that administration of this compound led to significant changes in dopamine and serotonin levels in the brains of rats exposed to methamphetamine. The compound effectively reduced dopamine levels that were elevated due to methamphetamine exposure, indicating its potential utility in treating stimulant addiction as well .

Data Summary

Wirkmechanismus

CVT-10216 exerts its effects by selectively inhibiting aldehyde dehydrogenase-2 (ALDH-2). This inhibition prevents the oxidation of aldehydes to carboxylic acids, leading to the accumulation of aldehydes. The compound also inhibits aldehyde dehydrogenase-1 (ALDH-1) but with less potency . The molecular targets and pathways involved include the modulation of neurotransmitter levels, which contributes to its anxiolytic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Disulfiram: Ein weiterer Aldehyd-Dehydrogenase-Inhibitor, der zur Behandlung von Alkoholabhängigkeit eingesetzt wird.

Daidzin: Eine natürliche Verbindung, die Aldehyd-Dehydrogenase hemmt und den Alkoholkonsum reduziert.

Cyanamid: Ein Inhibitor der Aldehyd-Dehydrogenase, der zur Behandlung von Alkoholabhängigkeit eingesetzt wird.

Einzigartigkeit

CVT-10216 ist aufgrund seiner hohen Selektivität und reversiblen Hemmung von ALDH-2 einzigartig. Im Gegensatz zu Disulfiram, das eine breite Hemmwirkung auf mehrere Enzyme hat, zielt this compound spezifisch auf ALDH-2 ab, mit minimalen Off-Target-Effekten . Diese Selektivität macht es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

CVT-10216 is a selective reversible inhibitor of aldehyde dehydrogenase 2 (ALDH2), a key enzyme involved in the metabolism of aldehydes, particularly acetaldehyde, which is a byproduct of alcohol metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in the context of alcohol use disorders and certain cancer types. Below is a detailed exploration of its biological activity, supported by data tables and relevant research findings.

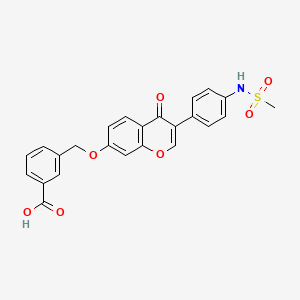

- Chemical Name : 3-[[[3-[4-[(Methylsulfonyl)amino]phenyl]-4-oxo-4H-1-benzopyran-7-yl]oxy]methyl]benzoic acid

- Purity : ≥98%

- Selectivity : >40-fold selectivity for ALDH2 over other ALDH isoforms

- IC50 Values :

This compound functions primarily by inhibiting ALDH2, which leads to increased levels of acetaldehyde in the bloodstream after alcohol consumption. This mechanism has implications for reducing excessive drinking behaviors, as elevated acetaldehyde levels can produce aversive effects that discourage alcohol consumption .

1. Anxiolytic Effects

This compound has been shown to exhibit anxiolytic properties in various rodent models. It counteracts anxiety-related behaviors induced by different stressors, including:

- Endogenous anxiety-like behavior in naive Fawn-Hooded rats.

- Repeated alcohol withdrawal-induced anxiety.

- Restraint stress-induced anxiety.

- Drug-induced anxiety .

2. Impact on Alcohol Consumption

In studies involving heavy-drinking rat models, this compound significantly reduced alcohol intake during two-bottle choice tests and operant self-administration paradigms. The compound also inhibited cue-induced reinstatement of alcohol-seeking behavior, suggesting its potential as a therapeutic agent for managing alcohol dependence .

3. Effects on Melanocyte Regeneration

Research indicates that this compound delays melanocyte regeneration in zebrafish embryos, implying its role in developmental processes influenced by ALDH2 activity. This effect was particularly noted during conditions that typically promote melanocyte development from neural crest stem cells .

Case Studies and Experimental Data

Eigenschaften

IUPAC Name |

3-[[3-[4-(methanesulfonamido)phenyl]-4-oxochromen-7-yl]oxymethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO7S/c1-33(29,30)25-18-7-5-16(6-8-18)21-14-32-22-12-19(9-10-20(22)23(21)26)31-13-15-3-2-4-17(11-15)24(27)28/h2-12,14,25H,13H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOOFJZTRCPVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005334-57-5 | |

| Record name | CVT-10216 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005334575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CVT-10216 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9H432757X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.